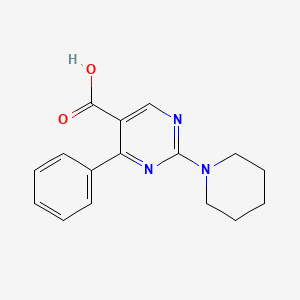

4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

概要

説明

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid” falls under this category.

Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis have been widely studied . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis

The molecular structure of piperidine-containing compounds is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid” would be similar, with additional functional groups attached to the piperidine ring.Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific reactions that “4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid” undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by factors such as their specific structure and the presence of functional groups . Detailed information about the physical and chemical properties of “4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid” would require further investigation.科学的研究の応用

Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment

- Application : A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as AChEIs for AD treatment . These compounds hold promise in improving cognitive function.

Antioxidant Activity

- PPPCA Contribution : Piperidine pyrimidine amides, including PPCA derivatives, exhibit antioxidant properties. They act as inhibitors for both enzymic and non-enzymic targets, making them potential drug candidates .

Derivatization Reagent for Carboxyl Groups on Peptides

- Application : 1-(2-Pyrimidyl)piperazine (a derivative of PPCA) serves as a derivatization reagent for carboxyl groups on peptides. It facilitates analysis and characterization of peptide structures .

Synthesis of Novel Compounds with Anticancer Activity

- Example : Innovative 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole compounds were prepared. Among these, compound 7 (derived from PPCA) exhibited potent anticancer activity against SGC-7901 and MGC-803 cell lines .

Safety and Hazards

While specific safety and hazard information for “4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid” is not available, general precautions for handling piperidine derivatives include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding prolonged or repeated exposure, keeping away from sources of ignition, and taking precautionary measures against static discharge .

将来の方向性

The development of new piperidine derivatives with different biological profiles is an important area of research in medicinal chemistry . Future directions could include the design and synthesis of new “4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid” derivatives, investigation of their biological activities, and optimization of their physical and chemical properties for potential therapeutic applications.

作用機序

Target of Action

Piperidine derivatives have been reported to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that piperidine derivatives are known to undergo a series of successive protonations, with the product configuration determined by the stereoselective enamine protonation .

Biochemical Pathways

Organoboron compounds, which are highly valuable building blocks in organic synthesis, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

It’s worth noting that piperidine derivatives have been reported to display moderate acetylcholinesterase inhibitory activities in vitro .

Action Environment

It’s important to note that the stability of organoboron compounds, which are often used in the synthesis of such compounds, can be influenced by air and moisture .

特性

IUPAC Name |

4-phenyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(21)13-11-17-16(19-9-5-2-6-10-19)18-14(13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWQATCLRHHZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=N2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamido)benzoate](/img/structure/B6513602.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxypropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6513605.png)

![2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6513619.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6513630.png)

![ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B6513633.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6513641.png)

![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B6513647.png)

![6-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B6513658.png)

![6-methyl-4-oxo-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B6513662.png)

![1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one](/img/structure/B6513689.png)